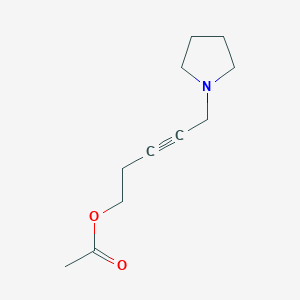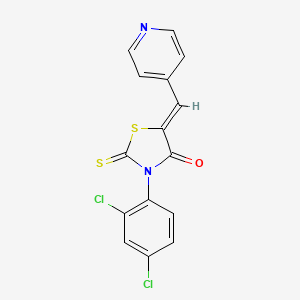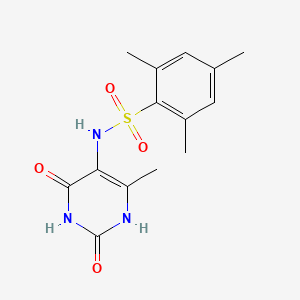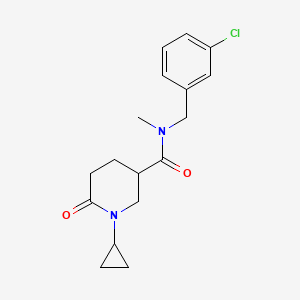
5-Pyrrolidin-1-ylpent-3-ynyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrrolidin-1-ylpent-3-ynyl acetate: is an organic compound that features a pyrrolidine ring, a pentynyl chain, and an acetate group The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is commonly found in many biologically active compounds The presence of the pentynyl chain introduces an alkyne functionality, while the acetate group is an ester derivative of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrrolidin-1-ylpent-3-ynyl acetate typically involves the following steps:
Formation of the Pentynyl Chain: The pentynyl chain can be synthesized through a series of reactions starting from simple alkynes. For example, a terminal alkyne can undergo a nucleophilic substitution reaction with a suitable halide to form the desired pentynyl chain.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction. One common method is the 1,3-dipolar cycloaddition between a nitrone and an alkyne, forming the pyrrolidine ring.
Acetylation: The final step involves the acetylation of the hydroxyl group on the pentynyl chain to form the acetate ester. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alkyne group in 5-Pyrrolidin-1-ylpent-3-ynyl acetate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: The alkyne group can also be reduced to form alkenes or alkanes. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for this transformation.
Substitution: The acetate group can undergo nucleophilic substitution reactions, where the acetate is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: Pd/C, hydrogen gas (H₂), and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alkenes and alkanes.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: 5-Pyrrolidin-1-ylpent-3-ynyl acetate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of pyrrolidine-containing molecules on biological systems. Its structure may mimic certain natural products or pharmaceuticals, making it a valuable tool for drug discovery and development.
Medicine: The potential medicinal applications of this compound include its use as a precursor for the synthesis of bioactive compounds. Its pyrrolidine ring is a common motif in many drugs, and the alkyne group can be used for click chemistry to attach various pharmacophores.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique reactivity makes it a versatile intermediate for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-Pyrrolidin-1-ylpent-3-ynyl acetate depends on its specific application. In medicinal chemistry, the pyrrolidine ring may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the molecule. The acetate group may enhance the compound’s solubility and stability, facilitating its use in biological systems.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.
Pentynyl Acetate: An ester derivative of pentynyl alcohol with an acetate group.
Comparison: 5-Pyrrolidin-1-ylpent-3-ynyl acetate is unique due to the combination of its pyrrolidine ring, pentynyl chain, and acetate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to pyrrolidine and pyrrolidinone, the presence of the alkyne and acetate groups in this compound provides additional reactivity and functionality. Pentynyl acetate, on the other hand, lacks the pyrrolidine ring, which is crucial for its biological activity.
Properties
IUPAC Name |
5-pyrrolidin-1-ylpent-3-ynyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(13)14-10-6-2-3-7-12-8-4-5-9-12/h4-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULXFACHIJQSNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC#CCN1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)
![(5E)-1-(3-ethoxyphenyl)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5057813.png)

![N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 3-[(3,4-DICHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5057865.png)
![N-(4-{[2-(2-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5057870.png)
![N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)


![METHYL 3-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5057895.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)
